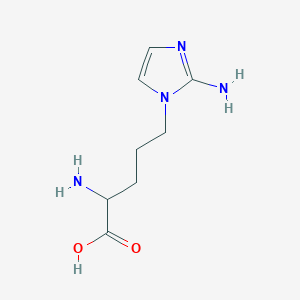
3',5'-Dichloro-biphenyl-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dichloro-biphenyl-2-amine is an organic compound with the molecular formula C12H9Cl2N. It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3’,5’-Dichloro-biphenyl-2-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of 3’,5’-Dichloro-biphenyl-2-amine may involve multi-step synthesis processes. These processes often start with the chlorination of biphenyl, followed by amination to introduce the amine group. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Dichloro-biphenyl-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Applications De Recherche Scientifique
3’,5’-Dichloro-biphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3’,5’-Dichloro-biphenyl-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,4’-Dichloro-5-fluorobiphenyl-2-amine: This compound has similar structural features but includes a fluorine atom, which can alter its chemical and biological properties.
3’,5’-Dichloro-4-methoxybiphenyl-2-amine:
Uniqueness
3’,5’-Dichloro-biphenyl-2-amine is unique due to its specific substitution pattern, which can affect its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C12H9Cl2N |
|---|---|
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H,15H2 |
Clé InChI |
OYTLRQNDXDWCCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





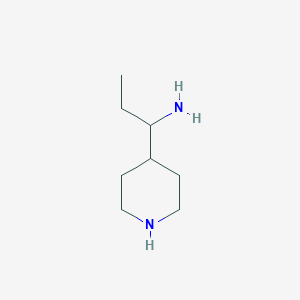

![1-[4-(Methylethyl)phenyl]prop-2-enylamine](/img/structure/B13034549.png)
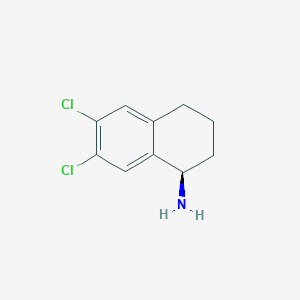
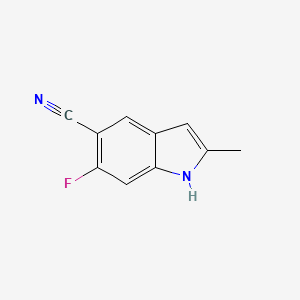
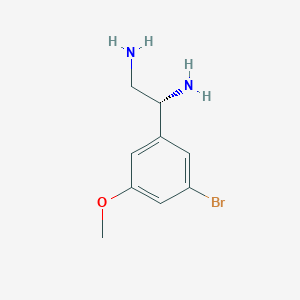


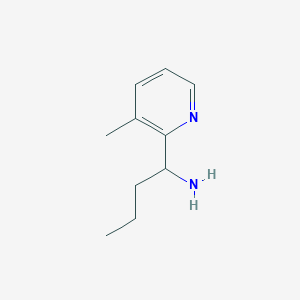
![[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid](/img/structure/B13034588.png)
